molecular formula C21H21FN4O4S B2482668 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylbenzyl)butanamide CAS No. 1251691-60-7

4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylbenzyl)butanamide

Cat. No.: B2482668
CAS No.: 1251691-60-7
M. Wt: 444.48
InChI Key: ZOZPHCGYILSAGS-UHFFFAOYSA-N
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Description

4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylbenzyl)butanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a pyrimidine ring substituted with a fluorophenyl group and a sulfamoylbenzyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylbenzyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl and sulfamoylbenzyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylbenzyl)butanamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Catalysts such as palladium on carbon, various halogenated compounds, and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylbenzyl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylbenzyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylbenzyl)butanamide
  • 4-(4-(4-bromophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylbenzyl)butanamide
  • 4-(4-(4-methylphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylbenzyl)butanamide

Uniqueness

The uniqueness of 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylbenzyl)butanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-[(4-sulfamoylphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4S/c22-17-7-5-16(6-8-17)19-12-21(28)26(14-25-19)11-1-2-20(27)24-13-15-3-9-18(10-4-15)31(23,29)30/h3-10,12,14H,1-2,11,13H2,(H,24,27)(H2,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZPHCGYILSAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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